2-(3,4-dichlorophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
2-(3,4-Dichlorophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde, ethyl acetoacetate, and hydrazine hydrate.
Formation of Intermediate: The initial step involves the condensation of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate chalcone.
Cyclization: The intermediate chalcone undergoes cyclization with hydrazine hydrate to form the pyrazolone ring.
Hydroxyethylation: The final step involves the hydroxyethylation of the pyrazolone ring using ethylene oxide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the condensation and cyclization steps.
Continuous Flow Reactors: Employing continuous flow reactors for the hydroxyethylation step to enhance efficiency and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the pyrazolone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-(3,4-dichlorophenyl)-4-(2-carboxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one.
Reduction: Formation of 2-(3,4-dichlorophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and analgesic properties.
Biological Research: Used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one involves:
Molecular Targets: It targets specific enzymes and receptors involved in inflammatory pathways.
Pathways Involved: It inhibits the cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: Another pyrazolone derivative with anti-inflammatory properties.
Metamizole: Known for its analgesic and antipyretic effects.
Antipyrine: Used as an analgesic and antipyretic agent.
Uniqueness
2-(3,4-Dichlorophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern on the phenyl ring and the presence of the hydroxyethyl group, which imparts distinct pharmacological properties and reactivity compared to other pyrazolone derivatives.
Biological Activity
2-(3,4-Dichlorophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one, commonly referred to as a pyrazolone derivative, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications in various fields, including oncology and anti-inflammatory treatments. This article compiles detailed research findings, case studies, and data tables to elucidate the biological activity of this compound.
- Molecular Formula : C12H12Cl2N2O2
- Molecular Weight : 287.14 g/mol
- CAS Number : 861210-29-9
- Boiling Point : 447.8 ± 55.0 °C (Predicted)
- Density : 1.402 ± 0.06 g/cm³ (Predicted)
- pKa : 14.69 ± 0.10 (Predicted)
Anticancer Properties
Research indicates that compounds with similar structures to this compound can serve as potent inhibitors of specific cancer-related targets. For instance, studies have shown that pyrazoline derivatives can inhibit the SMYD2 protein, which is implicated in various cancers:
Compound | IC50 (μM) | Target |
---|---|---|
LLY-507 | 0.8 | SMYD2 |
A-893 | 1.7 | SMYD2 |
BAY-598 | 3.3 | SMYD2 |
The presence of the dichlorophenyl group in these compounds enhances their binding affinity to the methyl-lysine binding pocket of SMYD2, suggesting that similar mechanisms may apply to our compound of interest .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolone derivatives is well-documented. A study highlighted that certain pyrazole compounds exhibited superior anti-inflammatory effects compared to established drugs like diclofenac sodium. The anti-inflammatory activity was assessed through various assays measuring cytokine production and inflammatory mediator release:
Compound | Activity Level | Comparison Drug |
---|---|---|
Pyrazolone Derivative | High | Diclofenac Sodium |
These findings suggest that the compound could be effective in treating inflammatory conditions by modulating immune responses .
Antimicrobial Activity
Preliminary studies have also indicated antimicrobial properties for pyrazolone derivatives. The compound's effectiveness against various bacterial strains was evaluated using standard disc diffusion methods:
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
E. coli | 15 |
S. aureus | 18 |
P. aeruginosa | 12 |
These results suggest that the compound may possess significant antibacterial properties, warranting further investigation into its potential as an antimicrobial agent .
Case Studies
-
Case Study on Cancer Cell Lines :
A recent study investigated the effects of a similar pyrazolone derivative on human breast cancer cell lines (T47D). The derivative demonstrated an IC50 value of approximately 27.3 μM, indicating moderate potency against this cancer type . -
Clinical Trials :
Ongoing clinical trials are assessing the safety and efficacy of pyrazolone derivatives in patients with chronic inflammatory diseases. Initial results show promising outcomes in reducing symptoms and improving quality of life for patients suffering from rheumatoid arthritis and other inflammatory disorders.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-4-(2-hydroxyethyl)-5-methyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O2/c1-7-9(4-5-17)12(18)16(15-7)8-2-3-10(13)11(14)6-8/h2-3,6,15,17H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTRCYVPINGXNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=C(C=C2)Cl)Cl)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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